Rhosin hydrochloride

Description

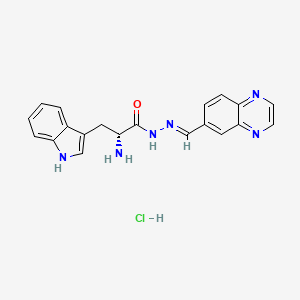

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O.ClH/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18;/h1-9,11-12,16,24H,10,21H2,(H,26,27);1H/b25-11+;/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRGBDFQSLZYLF-GRYLRVQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N/N=C/C3=CC4=NC=CN=C4C=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action of Rhosin Hydrochloride: A Technical Guide

Executive Summary: Rhosin hydrochloride is a potent and specific small-molecule inhibitor of the RhoA subfamily of Rho GTPases.[1][2][3] Developed through structure-based rational design, Rhosin operates by directly binding to RhoA and sterically hindering its interaction with guanine nucleotide exchange factors (GEFs).[4][5] This action prevents the activation of RhoA, thereby blocking its downstream signaling pathways, which are pivotal in regulating the actin cytoskeleton, cell proliferation, and migration.[5][6] Its specificity for the RhoA subfamily, with minimal effects on other members like Cdc42 or Rac1, makes it a valuable tool for dissecting RhoA-specific functions and a potential therapeutic agent in oncology and neuroscience.[3][5][7] This guide provides a detailed examination of its mechanism, supported by quantitative data, experimental protocols, and pathway diagrams.

The RhoA GTPase Cycle

The Ras homolog (Rho) family of small GTPases, particularly RhoA, RhoB, and RhoC, are critical molecular switches that regulate a multitude of cellular processes.[8] These include actin cytoskeleton organization, cell polarity, cell cycle progression, and gene expression.[8] RhoA cycles between an inactive GDP-bound state and an active GTP-bound state. The activation is catalyzed by Guanine Nucleotide Exchange Factors (GEFs), which promote the dissociation of GDP, allowing the more abundant cellular GTP to bind.[5][9] Once active, GTP-bound RhoA interacts with downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK) and mammalian Diaphanous-related formin (mDia), to elicit cellular responses.[8]

Core Mechanism of Action of this compound

Direct and Specific Binding to RhoA

Rhosin was identified through in silico screening and designed to target the GEF-interactive surface of RhoA.[5] It is composed of two aromatic rings, a quinoxaline and an indole, connected by a linker.[5][10] This structure allows it to bind with submicromolar affinity to two adjacent shallow grooves on the RhoA surface that sandwich the critical Trp58 residue.[5][10][11] This binding is highly specific to the RhoA subfamily (RhoA, RhoC); Rhosin does not interact with other Rho GTPases like Cdc42 or Rac1, nor does it bind directly to the GEFs themselves, such as LARG.[1][7][9][12]

Inhibition of the GEF-RhoA Interaction

The binding site of Rhosin on RhoA directly overlaps with the surface required for GEF interaction.[5][10] By occupying this site, Rhosin physically obstructs the binding of various RhoA-specific GEFs, including LARG, DBL, LBC, p115 RhoGEF, and PDZ RhoGEF.[7][9] This steric hindrance is the cornerstone of its inhibitory action. It effectively prevents the GEF-catalyzed nucleotide exchange reaction, locking RhoA in its inactive, GDP-bound conformation.[5][11]

Downstream Signaling Inhibition

By preventing the formation of active, GTP-bound RhoA, Rhosin effectively shuts down its downstream signaling cascades. A primary pathway affected is the RhoA/ROCK axis. Inhibition of ROCK activation leads to a measurable decrease in the phosphorylation of its substrates, such as myosin light chain (MLC), which is crucial for the formation of actin stress fibers and cell contractility.[1][6][7] Additionally, Rhosin has been shown to suppress the RhoA/C-YAP (Yes-associated protein) pathway, which is implicated in tumor metastasis.[13]

Quantitative Data Summary

The inhibitory potency and binding affinity of this compound have been characterized in various assays. The data below summarizes key quantitative metrics.

| Parameter | Value | Target/System | Method | Reference(s) |

| Binding Affinity (Kd) | ~0.4 µM | RhoA | Protein Binding Assay | [1][3][7][12] |

| Binding Affinity (Kd) | 354 nM | RhoA | Protein Binding Assay | [9][11] |

| Cellular Efficacy (EC50) | ~30-50 µM | Reduction of RhoA and p-MLC1 activity in MCF7 mammospheres | Cell-based Assay | [1][7][11][12] |

| Effective Concentration | 10-30 µM | Inhibition of RhoA activity and cellular functions in vitro | Cell-based Assay | [4][5] |

Key Experimental Protocols

The mechanism of Rhosin has been elucidated through several key experimental techniques. Detailed methodologies for these assays are provided below.

RhoA Activation (GTPase Pull-Down) Assay

This assay quantifies the amount of active, GTP-bound RhoA in a cell lysate. It utilizes the Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin), which specifically binds to GTP-RhoA but not GDP-RhoA.

Methodology:

-

Cell Lysis: Treat cells with Rhosin or a vehicle control, followed by stimulation if required. Lyse the cells on ice using an appropriate lysis buffer (e.g., containing MgCl₂, Triton X-100, protease, and phosphatase inhibitors).

-

Lysate Clarification: Centrifuge the lysates at high speed (e.g., 10,000 x g) at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Pull-Down: Incubate the equalized cell lysates with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in 2x Laemmli sample buffer and boil to elute the bound proteins.

-

Western Blotting: Resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for RhoA to detect the amount of active, pulled-down protein.[10][14][15] A fraction of the total lysate should be run in parallel to quantify total RhoA levels.[15]

In Vitro GEF Exchange Assay

This fluorescence-based assay directly measures the ability of a GEF to catalyze the exchange of GDP for GTP on RhoA and how Rhosin inhibits this process. It relies on a fluorescent GDP analog, such as BODIPY-GDP or mant-GDP, whose fluorescence properties change upon binding to the GTPase.

Methodology:

-

Protein Preparation: Purify recombinant RhoA and the catalytic domain of a specific GEF (e.g., LARG).

-

Loading RhoA: Incubate RhoA with a molar excess of fluorescently labeled GDP (e.g., BODIPY-FL-GDP) in a low-magnesium buffer to load the GTPase.[16] Remove excess unbound nucleotide.

-

Assay Setup: In a 96- or 384-well black plate, add the BODIPY-GDP-loaded RhoA to a reaction buffer containing MgCl₂.

-

Reaction Initiation: Initiate the exchange reaction by adding a mixture containing a high concentration of unlabeled GTP, the GEF, and either Rhosin or a vehicle control.

-

Fluorescence Monitoring: Immediately measure the fluorescence intensity over time. GEF-catalyzed exchange of fluorescent GDP for non-fluorescent GTP results in a decrease in fluorescence.[16]

-

Data Analysis: Calculate the initial rate of fluorescence change. Rhosin's inhibitory effect is quantified by the reduction in this rate compared to the vehicle control.[16]

Transwell Cell Migration and Invasion Assay

This assay assesses the impact of Rhosin on the migratory and invasive capacity of cells, which are cellular processes heavily regulated by RhoA.

Methodology:

-

Cell Preparation: Culture cells to sub-confluency and serum-starve them for several hours. Harvest the cells and resuspend them in a serum-free medium.

-

Insert Preparation: For invasion assays, coat the top of a transwell insert (a porous membrane) with a layer of basement membrane extract (e.g., Matrigel) and allow it to solidify.[17][18] For migration assays, this coating is omitted.

-

Assay Setup: Place the inserts into the wells of a companion plate. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Add the cell suspension, pre-treated with various concentrations of Rhosin or a vehicle, to the upper chamber of the insert.

-

Incubation: Incubate the plate for a period sufficient to allow cell migration/invasion (e.g., 12-48 hours) at 37°C.

-

Cell Removal and Staining: After incubation, carefully remove the non-migrated cells from the top surface of the membrane with a cotton swab. Fix the cells that have migrated to the bottom surface of the membrane and stain them with a dye such as crystal violet.[18]

-

Quantification: Elute the dye and measure its absorbance, or count the number of stained cells in several microscopic fields to quantify migration/invasion.[18]

Conclusion

This compound presents a clear and specific mechanism of action. By binding directly to a well-defined site on RhoA, it acts as a competitive inhibitor of the GEF-RhoA protein-protein interaction.[4][5] This prevents RhoA activation and subsequently blocks its downstream signaling, leading to significant effects on the actin cytoskeleton, cell motility, and proliferation.[5][6] The specificity and potency of Rhosin make it an indispensable pharmacological tool for investigating RhoA-mediated biology and a promising scaffold for the development of novel therapeutics for diseases driven by aberrant RhoA signaling, such as cancer and neurological disorders.[3][5][19]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Rho GTPases Inhibitor | AmBeed.com [ambeed.com]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. glpbio.com [glpbio.com]

- 8. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Rho GTPases | Tocris Bioscience [tocris.com]

- 10. Structure–Activity Relationship Analysis of Rhosin, a RhoA GTPase Inhibitor, Reveals a New Class of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RhoA activation assay [bio-protocol.org]

- 15. Rho activation assay [bio-protocol.org]

- 16. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pharm.ucsf.edu [pharm.ucsf.edu]

- 19. neurosciencenews.com [neurosciencenews.com]

Rhosin: A Technical Guide to its Discovery, Rational Design, and Application

Executive Summary: Rhosin is a potent and specific small-molecule inhibitor of the RhoA subfamily of Rho GTPases. Identified through a structure-based virtual screening and rational design process, Rhosin operates by binding directly to RhoA and sterically hindering its interaction with guanine nucleotide exchange factors (GEFs), thereby preventing its activation. This targeted mechanism of action, which does not affect other Rho family members like Cdc42 or Rac1, makes Rhosin a valuable tool for dissecting RhoA-specific signaling pathways and a promising lead compound for therapeutic development, particularly in oncology where RhoA signaling is frequently dysregulated to promote cell migration, invasion, and metastasis. This document provides an in-depth overview of the scientific journey behind Rhosin, from its computational conception to its experimental validation, offering detailed protocols and quantitative data for researchers in cell biology and drug development.

Introduction: The Role of Rho GTPases

The Rho family of small GTPases, including the well-studied members RhoA, Rac1, and Cdc42, are critical molecular switches that regulate a vast array of cellular processes.[1][2] These proteins cycle between an inactive GDP-bound state and an active GTP-bound state.[3][4] This cycle is tightly controlled by two main classes of regulatory proteins:

-

Guanine Nucleotide Exchange Factors (GEFs): These act as activators by promoting the exchange of GDP for GTP.[3][5]

-

GTPase-Activating Proteins (GAPs): These act as deactivators by enhancing the intrinsic GTP hydrolysis capability of the GTPase, converting GTP back to GDP.[3][5]

When active, Rho GTPases interact with downstream effector proteins to control pathways involved in actin cytoskeleton organization, cell polarity, cell migration, and cell cycle progression.[3][6] Specifically, RhoA and its close homolog RhoC are frequently overexpressed in various cancers and are strongly correlated with tumor progression and metastasis, making them attractive therapeutic targets.[6]

The Discovery and Rational Design of Rhosin

The development of specific inhibitors for GTPases has been historically challenging due to the lack of well-defined binding pockets. Rhosin emerged from a targeted, structure-based rational design strategy aimed at overcoming this hurdle.[7][8]

A Structure-Based Virtual Screening Approach

Rhosin was identified through in silico virtual screening of chemical libraries.[7][8] The design strategy was not to target the highly conserved GTP-binding pocket, but rather the more topographically distinct surface domains involved in protein-protein interactions, specifically the binding site for GEFs.[7][9] The core concept was to identify a small molecule that could physically block the GEF from accessing and activating RhoA.

The "Two-Headed" Inhibitor Concept

The rational design of Rhosin is centered on a "two-headed" or bivalent inhibitor model.[8][9] The molecule consists of two aromatic ring structures connected by a flexible linker.[7][8] This design allows the molecule to dock into two adjacent shallow grooves on the surface of RhoA, effectively "sandwiching" a critical residue, Tryptophan-58 (Trp58), which is essential for the interaction with GEFs.[6][7][8] This bivalent binding increases the affinity and specificity of the interaction compared to a single-headed compound.[8] Analogs containing only one of the aromatic "heads" failed to bind to RhoA, validating the importance of the tethered, two-fragment design.[8]

Structure-Activity Relationship (SAR) Insights

Subsequent SAR studies on Rhosin analogs revealed key structural features for its activity. Active compounds typically possess a quinoline group attached to a hydrazine at the 4-position, with halogen substituents at the 7- or 8-position enhancing potency.[1][10] Further studies also identified that of the two enantiomers of the lead compound (G04), the S-enantiomer (S-G04) is significantly more potent than the R-enantiomer (R-G04, also known as Rhosin) in inhibiting RhoA activation.[1][10]

Mechanism of Action

Specific Inhibition of the RhoA-GEF Interaction

Rhosin functions by directly binding to RhoA with sub-micromolar affinity.[8][11] This binding physically obstructs the interaction surface required for GEFs, such as LARG, DBL, LBC, p115 RhoGEF, and PDZ RhoGEF, to catalyze the exchange of GDP for GTP. A key feature of Rhosin is its specificity; it potently inhibits the RhoA subfamily (RhoA, RhoB, RhoC) but does not interact with or inhibit the activation of other Rho GTPases like Rac1 or Cdc42.[11][12][13] This specificity allows for the precise investigation of RhoA-subfamily-dependent cellular functions.

Downstream Signaling Consequences

By preventing RhoA activation, Rhosin effectively blocks its downstream signaling cascades. Two well-documented pathways inhibited by Rhosin are:

-

The ROCK-Myosin Light Chain (MLC) Pathway: Active RhoA binds to Rho-associated kinase (ROCK), which in turn phosphorylates MLC, leading to increased actomyosin contractility, stress fiber formation, and cell migration.[2][14] Rhosin treatment has been shown to reduce the phosphorylation of MLC.[7][11]

-

The YAP Pathway: Recent studies have shown that RhoA/C activation promotes the nuclear translocation and activation of the transcriptional co-activator Yes-associated protein (YAP).[6][15][16] Rhosin treatment suppresses the nuclear localization of YAP, which is associated with reduced tumor cell adhesion, migration, and invasion.[6][15][16] Rhosin achieves this in part by downregulating the expression of RHAMM and CXCR4, key mediators of metastasis.[15][16]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for Rhosin and its interactions.

Table 1: Binding Affinity

| Compound | Target | Method | Kd (Dissociation Constant) | Reference(s) |

|---|---|---|---|---|

| Rhosin (G04) | RhoA | Microscale Thermophoresis | ~0.4 µM (354 ± 48 nM) | [7][8][11][12] |

| Rhosin (G04) | Cdc42 | Microscale Thermophoresis | No detectable interaction | [8][11] |

| Rhosin (G04) | Rac1 | Microscale Thermophoresis | No detectable interaction |[8][11] |

Table 2: Inhibitory and Effective Concentrations

| Parameter | Assay | Compound | Value | Reference(s) |

|---|---|---|---|---|

| IC50 | Inhibition of LARG-RhoA binding | Rhosin (G04) | ~10 µM | [17] |

| IC50 | Inhibition of RhoA (general) | Rhosin | 6.33 µM | [7] |

| IC50 | Collagen-induced platelet aggregation | S-G04 | 7.80 µM | [1] |

| EC50 | Reduction of RhoA activity in MCF7 mammospheres | Rhosin | ~30-50 µM |[7][11][12] |

Key Experimental Methodologies

RhoA Activation (Pull-Down) Assay

This assay is used to quantify the amount of active, GTP-bound RhoA in a cell lysate. It utilizes the Rho-binding domain (RBD) of an effector protein, such as Rhotekin, which specifically binds to the GTP-bound conformation of RhoA.[5][18]

Protocol:

-

Cell Lysis: Culture and treat cells as required. Place plates on ice, wash with ice-cold PBS, and lyse cells using an appropriate lysis buffer (e.g., containing MgCl₂, Triton X-100, NaCl, Tris-HCl, and protease inhibitors).[19][20] Scrape the cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation at >10,000 x g for 10-15 minutes at 4°C.[19][21]

-

Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay).[19] Equalize the protein concentration for all samples.

-

Affinity Precipitation (Pull-Down): Incubate a standardized amount of cell lysate (typically 0.5-1 mg) with GST-Rhotekin-RBD protein conjugated to glutathione-sepharose beads for 1 hour at 4°C with gentle rotation.[1][20]

-

Washing: Pellet the beads by centrifugation and wash them three times with lysis/wash buffer to remove non-specifically bound proteins.[19][22]

-

Elution and Detection: After the final wash, aspirate the supernatant, add 2X SDS-PAGE reducing sample buffer to the beads, and boil for 5 minutes to elute the bound proteins.[22]

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for RhoA.[1] A fraction of the total cell lysate should be run in parallel as a loading control ("Total RhoA"). The intensity of the band in the pull-down lane represents the amount of active RhoA.

References

- 1. Structure–Activity Relationship Analysis of Rhosin, a RhoA GTPase Inhibitor, Reveals a New Class of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Colorimetric RhoB GTPase Activity Assay [bio-protocol.org]

- 4. cytoskeleton.com [cytoskeleton.com]

- 5. Identification of Rho GEF and RhoA Activation by Pull-Down Assays | Springer Nature Experiments [experiments.springernature.com]

- 6. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. bitesizebio.com [bitesizebio.com]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 21. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. abcam.com [abcam.com]

Rhosin Hydrochloride: A Selective Inhibitor of RhoA Signaling with No Effect on Cdc42 or Rac1 Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rhosin hydrochloride has emerged as a valuable pharmacological tool for the specific inhibition of the RhoA subfamily of Rho GTPases. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a particular focus on its selectivity for RhoA over the closely related Cdc42 and Rac1 GTPases. We present a compilation of quantitative data, detailed experimental protocols for assessing its specificity, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers investigating Rho GTPase signaling and for professionals in the field of drug development exploring the therapeutic potential of targeting these pathways.

Introduction to Rho GTPases and the Rationale for Selective Inhibition

The Rho family of small GTPases, including RhoA, Cdc42, and Rac1, are critical molecular switches that regulate a wide array of cellular processes. These include actin cytoskeleton dynamics, cell polarity, cell migration, and gene expression. These proteins cycle between an active, GTP-bound state and an inactive, GDP-bound state. This cycle is tightly regulated by three classes of proteins: Guanine nucleotide Exchange Factors (GEFs) promote activation by catalyzing the exchange of GDP for GTP, GTPase-Activating Proteins (GAPs) enhance GTP hydrolysis to inactivate the GTPase, and Guanine nucleotide Dissociation Inhibitors (GDIs) sequester the inactive form in the cytoplasm.

Given their central role in cellular function, dysregulation of Rho GTPase signaling is implicated in numerous pathologies, including cancer, cardiovascular disease, and neurological disorders. Therefore, small molecule inhibitors of Rho GTPases are of significant interest as both research tools and potential therapeutic agents. A key challenge in this area is achieving specificity for individual Rho family members due to their high degree of structural homology. This compound has been identified as a potent and specific inhibitor of the RhoA subfamily, offering a means to dissect the specific functions of RhoA without confounding effects on Cdc42 and Rac1 signaling.

Mechanism of Action of this compound

This compound acts by directly binding to RhoA and inhibiting its interaction with its cognate GEFs.[1][2][3] This prevents the exchange of GDP for GTP, thereby locking RhoA in its inactive state. Structural and biochemical studies have shown that Rhosin binds to a surface groove on RhoA that is critical for GEF recognition.[2] This mechanism is distinct from that of other Rho pathway inhibitors, such as ROCK inhibitors (e.g., Y-27632), which target downstream effectors of RhoA.

Crucially, this compound does not interact with Cdc42 or Rac1.[1][2][3] This specificity is attributed to subtle differences in the amino acid residues and structural conformation of the GEF-binding interface among the Rho family members.[2]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters defining the potency and specificity of this compound.

| Parameter | Value | Target | Assay | Reference |

| Binding Affinity (Kd) | ~0.4 µM | RhoA | Tryptophan Fluorescence Quench | [1][2] |

| EC50 | ~30-50 µM | RhoA Activity in Cells | Rhotekin Pull-down | [1] |

| Inhibition of GEF Interaction | Dose-dependent | RhoA-LARG | Guanine Nucleotide Exchange Assay | [2] |

| Effect on Cdc42/Rac1 | No interaction/inhibition | Cdc42, Rac1 | Various assays | [1][2][3] |

Experimental Protocols for Assessing Specificity

To experimentally verify the specificity of this compound for RhoA over Cdc42 and Rac1, a combination of in vitro and cell-based assays is employed. Below are detailed protocols for the key experiments.

In Vitro Guanine Nucleotide Exchange (GEF) Assay

This assay directly measures the ability of this compound to inhibit the GEF-catalyzed exchange of fluorescently labeled GDP for unlabeled GTP on RhoA, Rac1, and Cdc42.

Materials:

-

Purified recombinant RhoA, Rac1, and Cdc42 proteins

-

Purified recombinant GEFs specific for each GTPase (e.g., LARG for RhoA, Intersectin for Cdc42, TrioN for Rac1)

-

BODIPY-FL-GDP (fluorescent GDP analog)

-

GTP

-

This compound

-

Exchange Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

Fluorescence spectrophotometer or plate reader

Procedure:

-

Loading of GTPases with BODIPY-FL-GDP:

-

Incubate the purified GTPase (e.g., 50 nM) with a molar excess of BODIPY-FL-GDP in exchange buffer in the absence of MgCl₂ and in the presence of 5 mM EDTA for 1 hour at room temperature to facilitate nucleotide loading.

-

Stop the loading reaction by adding a final concentration of 10 mM MgCl₂.

-

-

Baseline Fluorescence Measurement:

-

Place the BODIPY-FL-GDP-loaded GTPase into a fluorometer cuvette or a 96-well plate.

-

Monitor the baseline fluorescence (Excitation ~488 nm, Emission ~515 nm).

-

-

Initiation of Nucleotide Exchange:

-

To initiate the GEF-catalyzed exchange, add the specific GEF (e.g., 10 nM LARG for RhoA) and a large molar excess of unlabeled GTP (e.g., 100 µM).

-

The exchange of BODIPY-FL-GDP for GTP will result in a decrease in fluorescence intensity.

-

-

Inhibition with this compound:

-

To test for inhibition, pre-incubate the BODIPY-FL-GDP-loaded GTPase with varying concentrations of this compound for 15-30 minutes before initiating the exchange reaction with GEF and GTP.

-

Monitor the fluorescence change over time. Inhibition of the GEF-GTPase interaction will result in a slower rate of fluorescence decay.

-

-

Specificity Control:

-

Repeat the experiment using Rac1 and Cdc42 with their respective GEFs (Intersectin and TrioN) to demonstrate the lack of inhibition by this compound.

-

Cellular Rho GTPase Activation Assays (Pull-down Assays)

These assays measure the amount of active, GTP-bound RhoA, Rac1, and Cdc42 in cell lysates.

Materials:

-

Cell culture of interest

-

This compound

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, protease and phosphatase inhibitors)

-

Rhotekin-RBD agarose beads

-

Anti-RhoA antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with this compound at various concentrations for the desired time. Include a vehicle control.

-

Stimulate cells with an appropriate agonist (e.g., serum, LPA) to activate RhoA.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Pull-down of Active RhoA:

-

Incubate a portion of the clarified lysate with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads three times with Lysis Buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-RhoA antibody to detect the amount of active, pulled-down RhoA.

-

Analyze a portion of the total cell lysate to determine the total RhoA levels for normalization.

-

This protocol is analogous to the RhoA activation assay, with the key difference being the use of PAK-PBD (p21-activated kinase p21-binding domain) agarose beads, which specifically bind to active Rac1 and Cdc42.

Materials:

-

All materials from the RhoA activation assay, with the following substitutions:

-

PAK-PBD agarose beads

-

Anti-Rac1 and anti-Cdc42 antibodies

-

Procedure:

-

Follow the same procedure as for the RhoA activation assay, but in step 3, use PAK-PBD agarose beads for the pull-down.

-

In step 5, probe separate Western blots with anti-Rac1 and anti-Cdc42 antibodies to detect the levels of active Rac1 and Cdc42, respectively.

Western Blotting for Downstream Effectors

The specificity of this compound can be further confirmed by examining the phosphorylation status of downstream effectors of the RhoA and Rac/Cdc42 pathways.

Materials:

-

Cell lysates from this compound-treated and control cells

-

Antibodies against phosphorylated Myosin Light Chain (p-MLC) (a downstream target of RhoA/ROCK signaling)

-

Antibodies against phosphorylated PAK (p-PAK) (a downstream target of Rac/Cdc42 signaling)

-

Antibodies against total MLC and total PAK for normalization

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Prepare cell lysates from cells treated with this compound and appropriate controls.

-

Perform SDS-PAGE and Western blotting as described previously.

-

Probe separate membranes with antibodies against p-MLC and p-PAK.

-

Strip and re-probe the membranes with antibodies against total MLC and total PAK to confirm equal protein loading.

-

A specific inhibitor of RhoA, like this compound, is expected to decrease p-MLC levels without affecting p-PAK levels.

Visualizing the Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

References

A Technical Guide to Rhosin Hydrochloride's Role in Inducing Cell Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rhosin hydrochloride is a potent and specific small-molecule inhibitor of the RhoA subfamily of Rho GTPases.[1][2] Developed through rational, structure-based drug design, Rhosin functions by preventing the interaction between RhoA and its activating Guanine Nucleotide Exchange Factors (GEFs), thereby locking RhoA in its inactive, GDP-bound state.[3][4] This inhibition disrupts critical downstream signaling pathways that regulate cell proliferation, migration, and survival. Notably, this compound has been demonstrated to significantly induce cell apoptosis in various cancer cell models without affecting cell cycle progression.[3] This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound-induced apoptosis, serving as a comprehensive resource for professionals in oncology and cell biology research.

Core Mechanism of Action

This compound's primary mechanism involves the direct and specific inhibition of RhoA subfamily GTPases (RhoA and RhoC).[3] It does not significantly affect the activity of other Rho family members like Cdc42 or Rac1.[3]

2.1 Molecular Interaction

Rhosin was identified through virtual screening and designed to fit into the surface grooves on RhoA required for GEF interaction.[3][4] It contains two aromatic rings connected by a linker, which bind to a surface area on RhoA that sandwiches the Trp58 residue.[3][4] This binding sterically hinders the docking of GEFs, such as LARG, preventing them from catalyzing the exchange of GDP for GTP on RhoA.[3][5] This action effectively halts the activation of RhoA-mediated signaling cascades. The binding affinity (Kd) of Rhosin for RhoA is approximately 0.4 µM.[1][2]

2.2 Disruption of Downstream Signaling Pathways

Active, GTP-bound RhoA is a critical signaling node that regulates numerous cellular processes. By inhibiting RhoA activation, this compound disrupts these pathways, leading to an anti-proliferative and pro-apoptotic cellular response.

-

Inhibition of the RhoA/C-YAP Pathway: Studies in highly metastatic melanoma (B16BL6) and breast cancer (4T1) cells have shown that Rhosin suppresses the activation of RhoA and RhoC.[6] This leads to the inhibition of the downstream effector, Yes-associated protein (YAP), a key transcriptional co-activator.[6] Rhosin treatment prevents the nuclear localization of YAP, a critical step for its function in promoting the transcription of pro-survival and proliferative genes.[6] Importantly, in this context, Rhosin did not affect other survival pathways such as PI3K/Akt or MEK1/2/ERK1/2.[6]

-

Cytoskeletal Disruption: RhoA is a master regulator of the actin cytoskeleton, mediating the formation of stress fibers and focal adhesions through downstream effectors like Rho-associated coiled-coil containing protein kinase (ROCK).[7] Rhosin's inhibition of RhoA blocks these processes, which are crucial for cell structure, motility, and survival signals derived from the extracellular matrix.[3]

The inhibition of these pro-survival signals shifts the cellular balance towards apoptosis. While the precise link to the core apoptotic machinery has not been fully elucidated for Rhosin specifically, the inhibition of Rho GTPases is known to induce apoptosis through pathways dependent on Bcl-2 family proteins.[8]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The data is summarized below for clear comparison.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Description | Value | Source(s) |

|---|---|---|---|

| Kd | Dissociation constant for Rhosin binding to RhoA. | ~0.4 µM | [1][2][9] |

| IC50 | Concentration for 50% inhibition of the GEF-RhoA binding interaction. | >10 µM | [3] |

| EC50 | Effective concentration for 50% reduction of RhoA and p-MLC1 activity in MCF7 cell-derived mammospheres. | ~30-50 µM |[1][3][10] |

Table 2: Cellular Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Concentration | Observed Effect(s) | Source(s) |

|---|---|---|---|---|

| MCF7 | Human Breast Cancer | 10-50 µM | Inhibition of cell growth, mammosphere formation, migration, and invasion. Significant induction of apoptosis. | [3][11][12] |

| B16BL6 | Mouse Melanoma | 1-50 µM | Non-cytotoxic; inhibits RhoA/C and YAP activation, suppresses cell adhesion, migration, and invasion. | [6] |

| 4T1 | Mouse Breast Cancer | 1-50 µM | Non-cytotoxic; inhibits RhoA/C and YAP activation. | [6] |

| PC12 | Pheochromocytoma | 30 µM | In synergy with NGF, significantly increases neurite outgrowth. |[3][12] |

Visualization of Pathways and Protocols

Signaling Pathways

Caption: this compound inhibits the GEF-mediated activation of RhoA, blocking downstream pro-survival pathways.

Logical Apoptotic Cascade

Caption: Logical flow from RhoA inhibition by Rhosin to the induction of apoptosis.

Experimental Workflow

Caption: Workflow for quantifying Rhosin-induced apoptosis using Annexin V/PI flow cytometry.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key assays used to characterize the pro-apoptotic effects of this compound.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[13]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI), a fluorescent nuclear stain, is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[15]

-

Materials:

-

Cell culture reagents

-

This compound stock solution (in DMSO or appropriate solvent)

-

Phosphate-Buffered Saline (PBS)

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution (1 mg/mL)

-

Flow cytometer

-

-

Methodology:

-

Cell Treatment: Seed cells (e.g., MCF7) in 6-well plates to achieve 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 µM, 30 µM, 50 µM) and a vehicle control (DMSO) for 24-48 hours.

-

Cell Harvesting: Collect both floating cells (from the medium) and adherent cells (using gentle trypsinization). Combine them to ensure all apoptotic populations are analyzed.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 2 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Unstained, Annexin V-only, and PI-only controls are required for proper compensation and gating.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

-

RhoA Activity Assay (GST-Rhotekin Pull-Down)

This biochemical assay specifically measures the amount of active, GTP-bound RhoA in cell lysates.[3][7]

-

Principle: The Rho-binding domain (RBD) of the effector protein Rhotekin, expressed as a GST-fusion protein and bound to glutathione beads, will specifically pull down GTP-bound RhoA from a cell lysate. The amount of pulled-down RhoA is then quantified by Western blotting.

-

Materials:

-

GST-Rhotekin-RBD beads

-

Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.6, 100 mM NaCl, 1% Triton X-100, 10 mM MgCl2, with protease/phosphatase inhibitors)

-

SDS-PAGE and Western blotting reagents

-

Anti-RhoA primary antibody

-

-

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound as described previously. For acute activation, cells can be serum-starved and then stimulated with 10% FBS for 15 minutes prior to lysis.[3] Lyse cells on ice with ice-cold Lysis Buffer.

-

Lysate Clarification: Centrifuge lysates at >12,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay). Reserve a small aliquot of each lysate for "Total RhoA" input control.

-

Pull-Down: Incubate equal amounts of protein (~500 µg) with GST-Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them 3-4 times with Lysis Buffer to remove non-specific binders.

-

Elution: Resuspend the beads in 2X Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.

-

Western Blotting: Separate the eluted proteins (pull-down fraction) and the reserved total lysates (input control) by SDS-PAGE. Transfer to a PVDF membrane and probe with an anti-RhoA antibody.

-

Analysis: Quantify the band intensity for GTP-RhoA in the pull-down lane and normalize it to the Total RhoA band from the input control.

-

Conclusion

This compound stands out as a specific and rationally designed inhibitor of the RhoA subfamily of GTPases. Its ability to induce apoptosis is primarily linked to its targeted disruption of the GEF-RhoA interaction, which subsequently inhibits pro-survival signaling cascades, most notably the RhoA/C-YAP pathway.[6] The comprehensive quantitative data and established experimental protocols provide a solid foundation for its use as a tool compound in cell biology and for further investigation into its therapeutic potential in oncology. The detailed mechanisms and methodologies presented in this guide are intended to equip researchers and drug developers with the critical information needed to effectively utilize and explore the pro-apoptotic capabilities of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small-molecule inhibitors targeting G-protein–coupled Rho guanine nucleotide exchange factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Analysis of Rhosin, a RhoA GTPase Inhibitor, Reveals a New Class of Antiplatelet Agents [mdpi.com]

- 8. Rho-regulated signals induce apoptosis in vitro and in vivo by a p53-independent, but Bcl2 dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compoundæ¯RhoAäºå®¶æRho GTPasesæå¶å_MCE(MedChemExpress) [activeinhibitor.com]

- 11. New Candidate Drug Stops Cancer Cells, Regenerates Nerve Cells | Technology Networks [technologynetworks.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apoptosis Assays [sigmaaldrich.com]

- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

The Effects of Rhosin Hydrochloride on Neuronal Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhosin hydrochloride, a specific inhibitor of the RhoA GTPase, has emerged as a significant modulator of neuronal plasticity. This technical guide provides an in-depth analysis of the core mechanisms by which this compound exerts its effects, with a particular focus on its impact on the structural and functional plasticity of neurons. Through the inhibition of the RhoA signaling pathway, this compound promotes dendritic spine formation and stability, thereby influencing synaptic transmission and neuronal excitability. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development in the field of neuroscience.

Introduction

Neuronal plasticity, the ability of the nervous system to change its structure and function in response to experience, is fundamental to learning, memory, and recovery from injury. A key regulator of the cytoskeletal dynamics that underlie neuronal plasticity is the Rho family of small GTPases, including RhoA, Rac1, and Cdc42. RhoA, in particular, is a critical mediator of actin-dependent processes such as cell motility, morphology, and cytokinesis. In the context of the central nervous system, the RhoA signaling pathway is a key player in dendritic spine morphogenesis, with its activation generally leading to spine retraction and pruning.[1]

This compound is a potent and specific inhibitor of the RhoA subfamily of Rho GTPases.[2] It functions by binding to RhoA and inhibiting its interaction with guanine nucleotide exchange factors (GEFs), thereby preventing its activation.[2] This targeted inhibition makes this compound a valuable tool for investigating the role of RhoA in neuronal processes and a potential therapeutic agent for neurological disorders characterized by aberrant neuronal plasticity.

This guide will explore the effects of this compound on neuronal plasticity, focusing on its mechanism of action, its impact on dendritic spine density and morphology, and its influence on neuronal excitability.

Mechanism of Action: The RhoA Signaling Pathway

This compound's primary mechanism of action is the specific inhibition of RhoA GTPase.[2] The RhoA signaling pathway is a critical regulator of the actin cytoskeleton in neurons, which in turn governs the structure and stability of dendritic spines.

In its active, GTP-bound state, RhoA initiates a downstream signaling cascade that ultimately leads to actin filament bundling and stress fiber formation, promoting dendritic spine retraction.[1] Key downstream effectors of RhoA include Rho-associated coiled-coil containing protein kinase (ROCK) and mammalian Diaphanous (mDia).[3] ROCK phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to increased MLC phosphorylation and enhanced actomyosin contractility.[3] ROCK also phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[3] The inactivation of cofilin leads to the stabilization of actin filaments. mDia, on the other hand, promotes the nucleation and elongation of unbranched actin filaments.[3]

By inhibiting the activation of RhoA, this compound disrupts this cascade, leading to a reduction in actomyosin contractility and an increase in actin dynamics.[4] This shift in the balance of actin polymerization and depolymerization favors the formation and stabilization of dendritic spines.[4]

Quantitative Data on the Effects of this compound

Studies investigating the effects of this compound on neuronal plasticity have yielded significant quantitative data, particularly in the context of stress-induced changes in the nucleus accumbens (NAc), a brain region critical for motivation and reward. The following tables summarize key findings from preclinical research.

Table 1: Effect of this compound on Dendritic Spine Density in D1-Medium Spiny Neurons (MSNs) of the Nucleus Accumbens

| Treatment Group | Total Spine Density (spines/10 µm) | Thin Spine Density (spines/10 µm) | Mushroom Spine Density (spines/10 µm) | Stubby Spine Density (spines/10 µm) |

| Control | 10.2 ± 0.5 | 4.8 ± 0.3 | 3.1 ± 0.2 | 2.3 ± 0.2 |

| Stress + Vehicle | 8.1 ± 0.4 | 3.5 ± 0.3 | 2.5 ± 0.2* | 2.1 ± 0.2 |

| Stress + Rhosin | 11.5 ± 0.6# | 5.9 ± 0.4# | 3.9 ± 0.3# | 1.7 ± 0.1 |

*p < 0.05 compared to Control; #p < 0.05 compared to Stress + Vehicle. Data are presented as mean ± SEM.[4]

Table 2: Effect of this compound on Electrophysiological Properties of D1-MSNs

| Treatment Group | Rheobase (pA) | Resting Membrane Potential (mV) | Input Resistance (MΩ) |

| Control | 150 ± 10 | -75 ± 1.2 | 250 ± 15 |

| Stress + Vehicle | 110 ± 8* | -73 ± 1.5 | 280 ± 12 |

| Stress + Rhosin | 145 ± 9# | -76 ± 1.1 | 245 ± 18 |

*p < 0.05 compared to Control; #p < 0.05 compared to Stress + Vehicle. Data are presented as mean ± SEM.[4] A significant correlation has been observed between increased spine density and the normalization of rheobase in Rhosin-treated animals, suggesting that the structural changes in dendritic spines directly contribute to the restoration of normal neuronal excitability.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on neuronal plasticity.

Chronic Social Defeat Stress (CSDS) Model

This protocol is used to induce a depression-like phenotype in mice.[2][5][6]

-

Animal Subjects: Adult male C57BL/6J mice (intruders) and aggressive CD-1 male mice (residents).

-

Housing: CD-1 mice are singly housed. C57BL/6J mice are group-housed prior to the experiment.

-

Procedure:

-

For 10 consecutive days, each C57BL/6J mouse is introduced into the home cage of a novel aggressive CD-1 resident for 5-10 minutes of physical interaction.

-

Following the physical interaction, the intruder mouse is housed in the same cage as the resident but separated by a clear, perforated divider for the remainder of the 24-hour period, allowing for sensory but not physical contact.

-

Control mice are housed in pairs in the same type of divided cage but are not exposed to a CD-1 aggressor.

-

-

Behavioral Assessment: Following the 10-day protocol, social avoidance is assessed by measuring the time the intruder mouse spends in an interaction zone with a novel CD-1 mouse versus an empty enclosure.

Administration of this compound

This compound can be administered systemically or via direct infusion into a specific brain region.

-

Systemic Administration: this compound is dissolved in a vehicle solution (e.g., 5% DMSO in 0.9% saline) and administered via intraperitoneal (i.p.) injection at a dose of 40 mg/kg, typically 15 minutes prior to the daily social defeat session.[4]

-

Intra-NAc Infusion: For targeted administration, bilateral cannulae are surgically implanted above the nucleus accumbens. A 30 µM solution of this compound is then infused bilaterally at a rate of 0.1 µL/min for a total volume of 0.5 µL per side.[4]

Whole-Cell Electrophysiology

This technique is used to measure the intrinsic and synaptic properties of individual neurons.[7][8]

-

Slice Preparation: Mice are anesthetized and transcardially perfused with an ice-cold sucrose-based artificial cerebrospinal fluid (aCSF). The brain is rapidly removed, and coronal slices containing the nucleus accumbens are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. D1-MSNs are visually identified using infrared differential interference contrast (IR-DIC) microscopy.

-

Data Acquisition: Whole-cell patch-clamp recordings are made using borosilicate glass pipettes filled with an internal solution. Recordings are performed in both current-clamp and voltage-clamp modes to assess properties such as resting membrane potential, input resistance, rheobase (the minimum current required to elicit an action potential), and synaptic currents.

Morphological Analysis of Dendritic Spines

This protocol is used to visualize and quantify changes in dendritic spine density and morphology.

-

Neuron Filling: During whole-cell recordings, neurons are filled with a fluorescent dye (e.g., Alexa Fluor 594) or biocytin included in the internal pipette solution.

-

Tissue Processing and Imaging: After recording, brain slices are fixed, and if filled with biocytin, they are processed for visualization using a streptavidin-conjugated fluorophore. High-resolution images of the filled neurons are acquired using a confocal microscope.

-

Spine Analysis: Dendritic segments of a specified length are analyzed to quantify the number and classify the morphology of dendritic spines (e.g., thin, stubby, mushroom). Spine density is typically expressed as the number of spines per 10 µm of dendrite.[9][10]

Conclusion

This compound is a powerful pharmacological tool for dissecting the role of RhoA in neuronal plasticity. The data presented in this guide demonstrate that by inhibiting RhoA, this compound can prevent stress-induced reductions in dendritic spine density and restore normal neuronal excitability in the nucleus accumbens. These findings highlight the therapeutic potential of targeting the RhoA signaling pathway for the treatment of stress-related psychiatric disorders and other conditions associated with impaired neuronal plasticity. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals seeking to further explore the neuropharmacology of this compound and its implications for brain health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. A standardized protocol for repeated social defeat stress in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamics of the Rho-family small GTPases in actin regulation and motility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The selective RhoA inhibitor Rhosin promotes stress resiliency through enhancing D1-MSN plasticity and reducing hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Testing Depression in Mice: a Chronic Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 8. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Golgi Cox staining and dendritic spine analysis [bio-protocol.org]

- 10. Golgi-Cox Staining of Neuronal Dendrites and Dendritic Spines With FD Rapid GolgiStain™ Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Rhosin Hydrochloride's Inhibitory Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Rhosin hydrochloride, a potent and specific inhibitor of the RhoA subfamily of GTPases. This document details the experimental methodologies used to assess its inhibitory activity, presents quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the interaction between RhoA subfamily GTPases (primarily RhoA and RhoC) and their guanine nucleotide exchange factors (GEFs).[1][2][3] Unlike many other inhibitors, Rhosin does not interfere with the binding of other Rho family members, such as Cdc42 or Rac1, to their respective GEFs.[1][2][3] The inhibitor binds to a surface groove on RhoA with a high affinity, sterically hindering the binding of GEFs and thereby preventing the exchange of GDP for GTP.[1] This blockade of RhoA activation leads to the inhibition of downstream signaling pathways that are crucial for various cellular processes, including cytoskeletal dynamics, cell proliferation, and migration.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified across various in vitro assays and cell lines. The following tables summarize the key quantitative data available.

Table 1: Binding Affinity and Enzymatic Inhibition

| Parameter | Value | Assay Type | Target | Reference |

| Binding Affinity (Kd) | ~0.4 µM | Microscale Thermophoresis | RhoA | [1] |

| IC50 | 6.33 µM | G-LISA RhoA Activation Assay | RhoA in HeLa cell extracts | [4] |

Table 2: Cellular Activity

| Parameter | Value | Cell Line | Assay Type | Effect | Reference |

| EC50 | ~30-50 µM | MCF7 | GST-Rhotekin Pull-down | Reduction of RhoA and p-MLC1 activities in mammospheres | [2][3] |

| Effective Concentration | 10-30 µM | Various | GST-Rhotekin Pull-down | Inhibition of RhoA/LARG interaction | [1] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound.

Guanine Nucleotide Exchange (GEF) Assay

This assay measures the ability of this compound to inhibit the GEF-catalyzed exchange of GDP for a fluorescently labeled GTP analog on RhoA.

Protocol:

-

Protein Purification: Purify recombinant RhoA and the catalytic domain of a specific RhoA GEF (e.g., LARG, DBL).

-

Loading with Fluorescent GDP: Incubate purified RhoA with a fluorescent GDP analog (e.g., BODIPY-FL-GDP) until a stable fluorescence signal is achieved.

-

Initiation of Exchange Reaction: Add an excess of unlabeled GTP to the mixture.

-

GEF-Catalyzed Exchange: Initiate the exchange reaction by adding the purified GEF.

-

Inhibitor Treatment: In parallel experiments, pre-incubate the RhoA-fluorescent GDP complex with varying concentrations of this compound before the addition of the GEF.

-

Fluorescence Measurement: Monitor the decrease in fluorescence over time, which corresponds to the displacement of the fluorescent GDP.

-

Data Analysis: Calculate the rate of nucleotide exchange for each inhibitor concentration and determine the IC50 value.

RhoA Activation (Pull-Down) Assay

This assay quantifies the amount of active, GTP-bound RhoA in cell lysates following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Culture the desired cell line (e.g., MCF7, HeLa) and treat with varying concentrations of this compound for a specified duration.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors. The lysis buffer should be optimized to maintain the GTP-bound state of RhoA.[5]

-

Protein Quantification: Determine the total protein concentration of each cell lysate.

-

Pull-Down of Active RhoA: Incubate equal amounts of protein from each lysate with GST-Rhotekin-RBD beads. The Rhotekin-RBD (Rho-binding domain) specifically binds to the GTP-bound form of RhoA.[6]

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for RhoA.

-

Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the bands. Quantify the band intensity using densitometry.

-

Normalization: Normalize the amount of active RhoA to the total amount of RhoA in the initial cell lysates (determined by a separate Western blot of the lysates).

Cell Migration and Invasion Assays

These assays assess the effect of this compound on the migratory and invasive potential of cells.

Transwell Migration/Invasion Assay Protocol:

-

Insert Preparation: For invasion assays, coat the upper surface of Transwell inserts with a basement membrane extract (e.g., Matrigel). For migration assays, this step is omitted.[7][8][9][10]

-

Cell Seeding: Seed cells in serum-free medium into the upper chamber of the inserts. The cells should be pre-treated with varying concentrations of this compound.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[8][9]

-

Incubation: Incubate the plates for a period sufficient for cell migration or invasion (typically 16-48 hours).[8]

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[8][9]

-

Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with a suitable fixative (e.g., methanol or glutaraldehyde) and stain with a dye such as crystal violet.[8][9]

-

Quantification: Count the number of stained cells in several random fields of view under a microscope. Calculate the percentage of migration/invasion relative to a control group.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway inhibited by this compound and a typical experimental workflow.

Caption: this compound inhibits the RhoA signaling pathway.

Caption: Workflow for determining RhoA activity inhibition.

Conclusion

The in vitro characterization of this compound demonstrates its high potency and specificity as an inhibitor of the RhoA subfamily of GTPases. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on RhoA-mediated cellular processes and their implications in various diseases. The targeted inhibition of the RhoA-GEF interaction by this compound offers a promising avenue for therapeutic intervention in pathologies driven by aberrant RhoA signaling.

References

- 1. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Structure–Activity Relationship Analysis of Rhosin, a RhoA GTPase Inhibitor, Reveals a New Class of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. pharm.ucsf.edu [pharm.ucsf.edu]

- 9. snapcyte.com [snapcyte.com]

- 10. corning.com [corning.com]

Methodological & Application

Application Notes and Protocols for Rhosin Hydrochloride in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhosin hydrochloride is a potent and specific small-molecule inhibitor of the RhoA subfamily of Rho GTPases.[1][2][3][4][5][6] It functions by directly binding to RhoA and disrupting its interaction with guanine nucleotide exchange factors (GEFs), thereby preventing RhoA activation.[1][3][4][5][6][7] This targeted inhibition of the RhoA signaling pathway makes this compound a valuable tool for investigating the cellular processes regulated by RhoA, including cell migration, proliferation, and apoptosis, with potential therapeutic applications in cancer and neurological disorders.[8][9][10][11][12][13] These application notes provide detailed protocols for the use of this compound in various in vitro cell culture experiments.

Mechanism of Action

This compound specifically targets the RhoA subfamily of GTPases (primarily RhoA and RhoC) and does not significantly affect other Rho family members like Cdc42 or Rac1.[1][2][9][11] The binding of Rhosin to RhoA sterically hinders the binding of GEFs, which are responsible for catalyzing the exchange of GDP for GTP, a critical step in RhoA activation. By inhibiting this interaction, Rhosin effectively blocks downstream signaling cascades regulated by RhoA. One of the key pathways affected is the RhoA/C-YAP (Yes-associated protein) pathway, which plays a crucial role in cell proliferation and migration.[12][14][13]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity from various in vitro studies.

| Parameter | Value | Cell Line/System | Application | Reference |

| Binding Affinity (Kd) | ~0.4 µM | Purified RhoA | Biochemical Assay | [1][2][4][5][8][6] |

| EC50 | ~30-50 µM | MCF-7 Mammospheres | Reduction of RhoA and p-MLC1 activity | [1][4][5][9] |

| EC50 | ~10-30 µM | NIH 3T3 cells | Inhibition of RhoA-GTP formation | [9] |

| IC50 | 6.33 µM | HeLa cells | RhoA-GTPγS loading | [15] |

| Effective Concentration | 10-50 µM | B16BL6 and 4T1 cells | Inhibition of RhoA/C activation and YAP nuclear localization | [12] |

| Effective Concentration | 30 µM | PC-12 cells | Induction of neurite outgrowth (in synergy with NGF) | [9][16][17] |

| Effective Concentration | 10 and 30 µM | MCF-7 cells | Inhibition of cell migration and invasion | [16][17] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in organic solvents such as DMSO and ethanol.[16][17]

-

Reagents:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

-

Procedure:

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, for a 10 mM stock, dissolve 3.95 mg of this compound (MW: 394.86 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium.

-

Mammosphere Formation Assay with MCF-7 Cells

This assay is used to assess the effect of this compound on the self-renewal capacity of cancer stem-like cells.

-

Materials:

-

MCF-7 breast cancer cells

-

Mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF, and heparin)

-

Ultra-low attachment plates or flasks

-

This compound stock solution

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

-

Protocol:

-

Culture MCF-7 cells to 70-80% confluency in standard culture conditions.

-

Harvest the cells using Trypsin-EDTA and centrifuge at 200 x g for 5 minutes.[9]

-

Resuspend the cell pellet in mammosphere culture medium and ensure a single-cell suspension by passing it through a 40 µm cell strainer.[9]

-

Count the viable cells using a hemocytometer or an automated cell counter.

-

Seed the cells at a low density (e.g., 500 - 1,000 cells/cm²) in ultra-low attachment plates.[9]

-

Add this compound to the desired final concentrations (e.g., 10, 30, 50 µM). Include a vehicle control (DMSO).

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 5-7 days.

-

Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.

-

The sphere-forming efficiency (SFE) can be calculated as: (Number of mammospheres / Number of cells seeded) x 100%.

-

Transwell Cell Migration and Invasion Assay

This assay evaluates the effect of this compound on the migratory and invasive potential of cancer cells.

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7, B16BL6)

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

This compound stock solution

-

Cotton swabs

-

Fixation solution (e.g., methanol or 4% paraformaldehyde)

-

Staining solution (e.g., 0.5% crystal violet)

-

-

Protocol:

-

(For invasion assay only) Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the Matrigel solution and incubate at 37°C for at least 1 hour to allow for gelation.

-

Culture cells to ~80% confluency, then serum-starve them for 12-24 hours.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

-

Add the desired concentrations of this compound or vehicle control to the cell suspension.

-

Add 100-200 µL of the cell suspension to the upper chamber of the Transwell inserts.

-

Fill the lower chamber with medium containing a chemoattractant.

-

Incubate the plate at 37°C for 6-24 hours, depending on the cell type.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with the fixation solution for 10-15 minutes.

-

Stain the cells with crystal violet for 15-20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

RhoA Activity Pull-Down Assay

This biochemical assay is used to measure the levels of active, GTP-bound RhoA in cells treated with this compound.

-

Materials:

-

Cell line of interest (e.g., NIH 3T3)

-

This compound stock solution

-

Lysis buffer (e.g., containing 20 mM Tris-HCl pH 7.6, 100 mM NaCl, 1% Triton X-100, and protease inhibitors)[9]

-

Rhotekin-RBD (Rho-binding domain) agarose beads

-

SDS-PAGE gels and Western blotting reagents

-

Anti-RhoA antibody

-

-

Protocol:

-

Culture cells to ~80-90% confluency.

-

Treat the cells with different concentrations of this compound or vehicle control for the desired time. Serum starvation followed by serum stimulation can be used to induce RhoA activity.[9]

-

Lyse the cells on ice with cold lysis buffer.

-

Clarify the lysates by centrifugation at 12,000 x g for 10 minutes at 4°C.

-

Incubate a portion of the supernatant with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation to pull down GTP-bound RhoA.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted samples and total cell lysates (input) by SDS-PAGE and Western blotting using an anti-RhoA antibody.

-

Quantify the band intensities to determine the relative amount of active RhoA.

-

Neurite Outgrowth Assay with PC-12 Cells

This assay is used to assess the effect of this compound on neuronal differentiation.

-

Materials:

-

PC-12 cells

-

Cell culture plates coated with an appropriate substrate (e.g., collagen or poly-L-lysine)

-

Cell culture medium (e.g., RPMI-1640 with horse serum and fetal bovine serum)

-

Nerve Growth Factor (NGF)

-

This compound stock solution

-

Fixation and staining reagents (e.g., paraformaldehyde and a neuronal marker like β-III tubulin)

-

-

Protocol:

-

Seed PC-12 cells on coated plates at a low density (e.g., 1 x 10⁴ cells/well).[18][19]

-

Allow the cells to attach for 24 hours.

-

Replace the medium with fresh medium containing a sub-optimal concentration of NGF (e.g., 50 ng/mL) and the desired concentrations of this compound (e.g., 30 µM) or vehicle control.[9][18][19]

-

Incubate the cells for 48-72 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Immunostain for a neuronal marker to visualize neurites.

-

Capture images using a microscope.

-

Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and/or the average neurite length per cell.[18][19]

-

Visualizations

RhoA Signaling Pathway Inhibition by this compound

Caption: Inhibition of the RhoA signaling pathway by this compound.

Experimental Workflow for In Vitro Assays with this compound

Caption: General experimental workflow for using this compound.

References

- 1. corning.com [corning.com]

- 2. clyte.tech [clyte.tech]

- 3. Identification of Rho GEF and RhoA Activation by Pull-Down Assays | Springer Nature Experiments [experiments.springernature.com]

- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. stemcell.com [stemcell.com]

- 7. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. abcam.com [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rhosin Hydrochloride in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhosin hydrochloride is a potent and specific small-molecule inhibitor of the RhoA subfamily of GTPases.[1][2] It functions by binding to RhoA and inhibiting its interaction with guanine nucleotide exchange factors (GEFs), thereby preventing RhoA activation.[3][4] This inhibition is specific to the RhoA subfamily, with no significant effect on other Rho GTPases like Cdc42 or Rac1.[1][2] Dysregulation of RhoA signaling is a hallmark of various cancers, where it plays a crucial role in promoting cell proliferation, migration, invasion, and metastasis.[5] this compound has emerged as a valuable tool for studying RhoA-mediated cellular processes and as a potential therapeutic agent for cancer. These application notes provide a summary of effective concentrations and detailed protocols for utilizing this compound in cancer cell line research.

Mechanism of Action: The RhoA/C-YAP Signaling Pathway

This compound exerts its anti-cancer effects primarily through the inhibition of the RhoA/C-YAP signaling pathway. RhoA and RhoC, upon activation by GEFs, trigger a signaling cascade that leads to the activation of the transcriptional co-activator Yes-associated protein (YAP). Activated YAP translocates to the nucleus and promotes the transcription of genes involved in cell proliferation, migration, and invasion, such as RHAMM (Receptor for Hyaluronan-Mediated Motility) and CXCR4 (C-X-C Motif Chemokine Receptor 4).[5][6] By inhibiting RhoA and RhoC, this compound prevents the nuclear translocation of YAP, thereby downregulating the expression of its target genes and suppressing the malignant phenotype of cancer cells.[5]

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Effective Concentrations in Cancer Cell Lines

The effective concentration of this compound can vary depending on the cancer cell line and the specific biological endpoint being measured. The following table summarizes reported effective concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Line | Cancer Type | Assay | Effective Concentration | Notes |

| MCF7 | Breast Cancer | Mammosphere Formation | EC50: 30-50 µM[1][2] | Dose-dependently reduces the size and number of mammospheres.[1][2] |

| B16BL6 | Melanoma | Cell Viability | 1-50 µM | Non-cytotoxic at these concentrations.[5] |

| Cell Viability | 100 µM | Induces cell death.[5] | ||